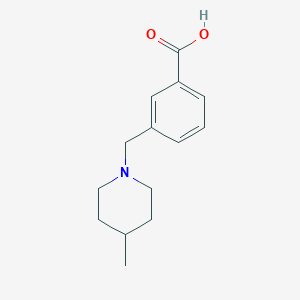
4-(2,6-Dimethoxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 4-(2,6-dimethoxyphenyl)- is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 4-(2,6-dimethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of piperidine, 4-(2,6-dimethoxyphenyl)- often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 4-(2,6-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or lithium diisopropylamide in anhydrous conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated phenyl rings.
Substitution: Substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Piperidine, 4-(2,6-dimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of piperidine, 4-(2,6-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
4-(2,6-Dimethoxyphenyl)pyridine: A similar compound with a pyridine ring instead of piperidine.
4-(2,6-Dimethoxyphenyl)morpholine: A related compound with a morpholine ring
Uniqueness
Piperidine, 4-(2,6-dimethoxyphenyl)- stands out due to its unique combination of the piperidine ring and the 2,6-dimethoxyphenyl substitution. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
4-(2,6-dimethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-11-4-3-5-12(16-2)13(11)10-6-8-14-9-7-10/h3-5,10,14H,6-9H2,1-2H3 |
InChI-Schlüssel |
LMKQRIHGRDOJEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


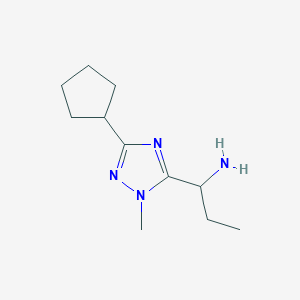

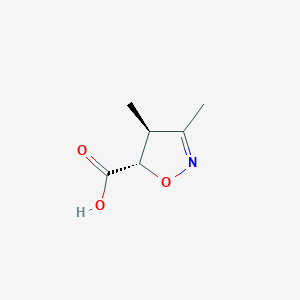

![Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13535708.png)
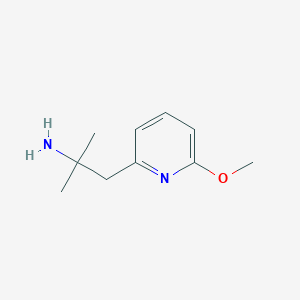
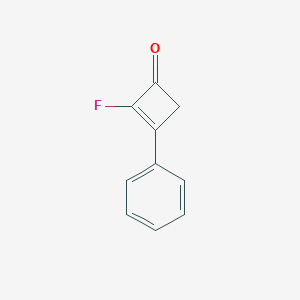
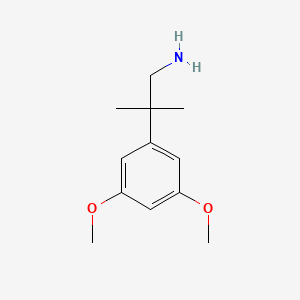
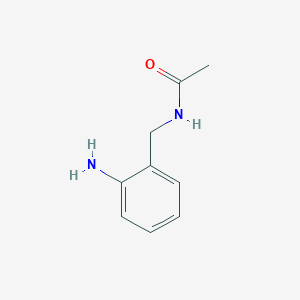
![3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)



